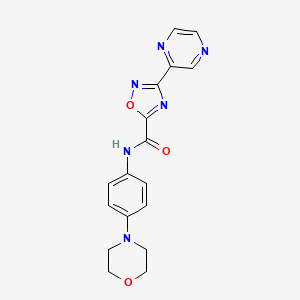
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide” typically involves multiple steps, including the formation of the pyrazole, piperidine, and pyrimidine rings. The process may start with the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the formation of the pyrimidine ring and the coupling of all three rings to form the target compound. Reaction conditions may include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
化学反应分析
Types of Reactions
“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or aryl groups.
科学研究应用
Chemistry
In chemistry, “N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its heterocyclic rings could enable it to bind to specific targets, making it a candidate for drug discovery or biochemical assays.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents for various diseases.
Industry
In industrial applications, “this compound” could be used in the production of specialty chemicals or advanced materials. Its unique properties may make it suitable for use in coatings, adhesives, or other high-performance products.
作用机制
The mechanism of action of “N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist, thereby influencing cellular signaling pathways.
DNA/RNA Binding: The compound may interact with nucleic acids, affecting processes such as transcription or translation.
相似化合物的比较
Similar Compounds
Similar compounds to “N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide” include other heterocyclic compounds with pyrazole, piperidine, and pyrimidine rings. Examples include:
- N-(1-(5-phenyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
Uniqueness
The uniqueness of “this compound” lies in its specific combination of heterocyclic rings and functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c25-16(5-9-24-10-6-17(26)20-18(24)27)19-13-3-7-23(8-4-13)15-11-14(21-22-15)12-1-2-12/h6,10-13H,1-5,7-9H2,(H,19,25)(H,21,22)(H,20,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUGJHBQUAKZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-((3-methylbenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2803361.png)
![Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2803366.png)


![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2803370.png)
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2803375.png)
![2-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2803376.png)

![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2803379.png)

![(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid](/img/structure/B2803381.png)
